ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups like halides or alkyl groups .
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid derivatives: These compounds share a similar indole core and have diverse biological activities.
Indole-3-carboxylate derivatives: These compounds are structurally related and are used in various chemical and biological applications.
Uniqueness
Ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18ClNO3 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C22H18ClNO3/c1-3-27-22(26)20-13(2)24(15-10-8-14(23)9-11-15)21-17-7-5-4-6-16(17)19(25)12-18(20)21/h4-12,25H,3H2,1-2H3 |
InChI Key |
GPRCYBDIIIBPOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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